molecular formula C10H5ClN2 B1530785 3-Chloroisoquinoline-7-carbonitrile CAS No. 1337881-31-8

3-Chloroisoquinoline-7-carbonitrile

Cat. No.: B1530785
CAS No.: 1337881-31-8
M. Wt: 188.61 g/mol
InChI Key: FREVPRZCJDTANV-UHFFFAOYSA-N
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Description

Overview of Isoquinoline (B145761) Heterocycles in Chemical Research

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. researchgate.netwikipedia.org They are structurally composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netwikipedia.org This core structure is a common motif found in numerous natural products, particularly alkaloids, and serves as a crucial scaffold in medicinal chemistry. nih.govrsc.org The isoquinoline framework is associated with a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and enzyme inhibitory effects. nih.gov The versatility of the isoquinoline ring system allows for the introduction of various functional groups at different positions, leading to a vast chemical space for the exploration of new therapeutic agents and functional materials. nih.gov The development of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains an active and important area of research. nih.gov

Significance of Halogen and Nitrile Functionalities in Organic Synthesis

The introduction of halogen atoms and nitrile groups into organic molecules, including heterocyclic systems like isoquinoline, imparts unique reactivity and properties. numberanalytics.comfiveable.me Halogenation, the process of introducing one or more halogen atoms, can significantly alter a molecule's physical and chemical characteristics. numberanalytics.com For instance, the presence of a chlorine atom can enhance the reactivity of the molecule towards nucleophilic substitution reactions and can influence its biological activity. numberanalytics.com

Nitriles, organic compounds containing a cyano (-C≡N) functional group, are valuable intermediates in organic synthesis. fiveable.mesparkl.me The carbon-nitrogen triple bond in the nitrile group is polar, making the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This reactivity allows for the conversion of nitriles into a variety of other functional groups, such as primary amines and carboxylic acids, thereby extending the synthetic utility of the molecule. youtube.comwikipedia.org The nitrile group itself can also be a key feature in pharmacologically active molecules. sparkl.me

Specific Focus on 3-Chloroisoquinoline-7-carbonitrile within the Isoquinoline Chemical Landscape

Within the broad family of isoquinoline derivatives, this compound stands out as a key synthetic intermediate. This compound possesses both a reactive chlorine atom at the 3-position and a versatile nitrile group at the 7-position of the isoquinoline core. This specific arrangement of functional groups makes it a valuable building block for the synthesis of more complex and highly functionalized isoquinoline derivatives. The chlorine atom can be displaced by various nucleophiles, while the nitrile group can be transformed into other functionalities, enabling the systematic development of new compounds with potential applications in medicinal chemistry and materials science. For example, related quinolinecarbonitrile structures have been investigated as kinase inhibitors, highlighting the potential of this chemical scaffold in drug discovery. nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroisoquinoline-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-4-8-2-1-7(5-12)3-9(8)6-13-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVPRZCJDTANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation of 3 Chloroisoquinoline 7 Carbonitrile

Reactivity of the Chlorine Atom at Position 3

The chlorine atom at the 3-position of the isoquinoline (B145761) ring is susceptible to various substitution reactions. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which activates the halogen for displacement.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 3 of the isoquinoline nucleus is moderately activated towards nucleophilic aromatic substitution (SNAr) reactions. While halogens at the 1-position of isoquinoline are highly susceptible to nucleophilic attack, and those on the carbocyclic ring behave more like halobenzenes, the 3-halo-isoquinolines exhibit intermediate reactivity. iust.ac.ir This allows for the displacement of the chlorine atom by a variety of nucleophiles.

The rate of nucleophilic substitution on halo-isoquinolines generally follows the order of position 1 > position 3 > position 4. youtube.com This hierarchy is attributed to the electron-withdrawing effect of the ring nitrogen, which is most pronounced at the C1 position. Consequently, the chlorine at C3 is more prone to substitution than a halogen at C4 but less so than one at C1. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

The chlorine at the 3-position can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki Coupling: This reaction involves the coupling of the chloro-isoquinoline with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the C3 position and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the chloro-isoquinoline in the presence of a palladium or nickel catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the chloro-isoquinoline with an amine in the presence of a palladium catalyst and a base.

The following table summarizes representative metal-catalyzed cross-coupling reactions involving chloro-heterocycles.

Reaction Type Coupling Partner Catalyst System Bond Formed
SuzukiOrganoboronPd catalyst, BaseC-C
SonogashiraTerminal AlkynePd catalyst, Cu(I) co-catalyst, BaseC-C
NegishiOrganozincPd or Ni catalystC-C
Buchwald-HartwigAminePd catalyst, BaseC-N

Differential Reactivity of Halogen Substituents

In dihalogenated heteroarenes, the site-selectivity of cross-coupling reactions can often be controlled. nih.gov Generally, the reactivity of halogens in these systems follows the trend I > Br > Cl > F. whiterose.ac.uk When identical halogens are present, the position on the heterocyclic ring dictates the reactivity. For isoquinolines, a halogen at the 1-position is the most reactive towards cross-coupling, followed by the 3-position. youtube.com This inherent difference in reactivity allows for selective functionalization of one position over another in a di- or poly-halogenated isoquinoline derivative. The choice of catalyst and reaction conditions can also influence the site-selectivity of the cross-coupling reaction. nih.govwhiterose.ac.uk

Reactivity of the Nitrile Group at Position 7

The nitrile group (-C≡N) at the 7-position of the isoquinoline ring is a versatile functional group that can undergo a variety of chemical transformations.

Nucleophilic Addition to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of various functional groups. For instance, Grignard reagents can add to the nitrile to form ketones after hydrolysis.

Reduction Reactions to Amine Functionalities

The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction provides a direct route to introduce an aminomethyl group at the 7-position of the isoquinoline ring system.

Cyclization Reactions Involving the Nitrile Functionality (e.g., formation of fused heterocycles)

The nitrile group at the C7 position of 3-chloroisoquinoline-7-carbonitrile is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems. These reactions are pivotal for the construction of complex, polycyclic molecules with potential applications in medicinal chemistry and materials science.

One common strategy involves the intramolecular reaction of the nitrile with a suitably positioned nucleophile. For instance, treatment of related 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine (B178648) hydrate (B1144303) leads to the formation of a fused pyrazole (B372694) ring, yielding 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov This type of cycloaddition reaction highlights the ability of the nitrile group to act as an electrophilic partner in the formation of new heterocyclic rings.

Furthermore, acid-mediated cyclization can be a powerful tool. In related systems, the protonation of the nitrile nitrogen increases its electrophilicity, facilitating an attack by an intramolecular nucleophile. clockss.org This approach has been successfully employed to synthesize 2-aminofuran-3-carbonitriles from precursors containing both nitrile and ketone functionalities. clockss.org Such a strategy could be envisioned for this compound derivatives bearing appropriate nucleophilic groups.

The formation of thiopyrano[2,3-b]quinoline-3-carbonitriles from 2-chloro-3-cyanoquinolines demonstrates another facet of nitrile cyclization, where Knoevenagel condensation followed by Michael addition leads to the fused ring system. nih.gov These examples underscore the potential of the nitrile group in this compound to serve as a linchpin in the synthesis of diverse fused heterocycles.

Reactivity of the Isoquinoline Core

The isoquinoline ring system of this compound possesses its own distinct reactivity, which can be exploited for further functionalization.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for aromatic compounds. wikipedia.orgdalalinstitute.com In the case of the isoquinoline ring, which consists of a fused benzene (B151609) and pyridine (B92270) ring, the benzene portion is generally more susceptible to electrophilic attack. The activating or deactivating nature of substituents on the ring dictates the rate and regioselectivity of the reaction. wikipedia.org For this compound, the chlorine atom and the nitrile group are deactivating groups, which would make electrophilic substitution reactions more challenging compared to unsubstituted isoquinoline. However, under forcing conditions, reactions such as nitration, halogenation, and sulfonation could potentially occur at the available positions on the benzo part of the isoquinoline core. masterorganicchemistry.comyoutube.com The directing effects of the existing substituents would influence the position of the incoming electrophile.

Nucleophilic Attack on the Isoquinoline Ring System

The pyridine ring of the isoquinoline system is electron-deficient and therefore susceptible to nucleophilic attack. In isoquinoline itself, nucleophilic attack typically occurs at the C1 position. quimicaorganica.org The presence of the electron-withdrawing chlorine atom at the C3 position and the nitrile group at C7 would further activate the ring towards nucleophilic addition. Hard nucleophiles are known to add to carbon 1 of isoquinolines. quimicaorganica.org

Deprotonation and Lithiation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of isoquinolines, deprotonation can be directed by certain functional groups, leading to the formation of an organolithium species that can then react with various electrophiles. quimicaorganica.org For this compound, the chlorine and nitrile groups could potentially direct lithiation to adjacent positions, although the acidic protons of the isoquinoline ring itself are also potential sites for deprotonation. The resulting lithiated species would be valuable intermediates for introducing a wide range of substituents onto the isoquinoline core.

Derivatization Strategies for Structural Diversification

The presence of multiple reactive sites on this compound allows for a variety of derivatization strategies to create a library of structurally diverse compounds.

Modification of Halogen and Nitrile Groups

The modification of the halogen and nitrile groups in this compound is a key strategy for the synthesis of a diverse range of derivatives. The chlorine atom can be replaced through various palladium-catalyzed cross-coupling reactions or by nucleophilic aromatic substitution. The nitrile group can undergo hydrolysis, reduction, or other transformations to introduce different functionalities.

Palladium-Catalyzed Cross-Coupling Reactions:

The chlorine atom at the 3-position of the isoquinoline ring is amenable to substitution via well-established palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted isoquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce new aryl, heteroaryl, or alkyl groups at the 3-position.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the chloro-substituted isoquinoline with a primary or secondary amine. This is a crucial method for synthesizing various amino-isoquinoline derivatives.

The general conditions for these reactions typically involve a palladium source such as Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladium complex, a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos, or a biarylphosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in an appropriate solvent like dioxane, toluene, or DMF. The choice of catalyst, ligand, and base is critical and often needs to be optimized for specific substrates.

Nucleophilic Aromatic Substitution:

The chlorine atom on the isoquinoline ring can also be displaced by strong nucleophiles. The electron-deficient nature of the isoquinoline ring system facilitates this type of reaction. Common nucleophiles include alkoxides, thiolates, and amines under specific conditions.

Transformations of the Nitrile Group:

The nitrile group at the 7-position offers another site for chemical modification.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. This transformation is a common step in the synthesis of isoquinoline-7-carboxylic acid derivatives.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides a route to 7-(aminomethyl)isoquinoline derivatives.

Below are tables summarizing the typical transformations for the halogen and nitrile groups of this compound, based on established reactivity patterns for similar heterocyclic systems.

Table 1: Modification of the Chlorine Group

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, Base, Solvent3-Aryl/Alkyl-isoquinoline-7-carbonitrile
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, Base, Solvent3-(Amino)-isoquinoline-7-carbonitrile
Nucleophilic SubstitutionNaOR, ROH3-Alkoxyisoquinoline-7-carbonitrile
Nucleophilic SubstitutionNaSR, Solvent3-(Alkylthio)isoquinoline-7-carbonitrile

Table 2: Modification of the Nitrile Group

Reaction TypeReagents and ConditionsProduct Type
Hydrolysis (Acidic)H₂SO₄ (aq), Heat3-Chloroisoquinoline-7-carboxylic acid
Hydrolysis (Basic)NaOH (aq), Heat3-Chloroisoquinoline-7-carboxylic acid
ReductionLiAlH₄, THF then H₂O(3-Chloroisoquinolin-7-yl)methanamine
Catalytic HydrogenationH₂, Raney Ni, NH₃/MeOH(3-Chloroisoquinolin-7-yl)methanamine

Applications in Organic Synthesis and Material Science

3-Chloroisoquinoline-7-carbonitrile as a Versatile Synthetic Building Block

This compound is a highly functionalized heterocyclic compound that serves as a valuable starting material and structural motif in the synthesis of more complex molecules. Its utility stems from the presence of two reactive sites: the chloro substituent at the 3-position and the cyano group at the 7-position. These groups allow for a variety of chemical transformations, making it a versatile building block for the construction of diverse molecular architectures.

Precursor for Complex Heterocyclic Systems

The isoquinoline (B145761) core is a prominent scaffold in numerous biologically active compounds and functional materials. The chloro and cyano functionalities of this compound provide handles for further chemical modifications, enabling the synthesis of a wide range of complex heterocyclic systems. For instance, the chlorine atom at the 3-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is a key feature in the construction of more elaborate molecular frameworks.

Similarly, the cyano group can be transformed into other functional groups such as carboxylic acids, amides, or amines, further expanding the synthetic possibilities. These transformations are crucial for the development of novel compounds with tailored properties. The strategic manipulation of these reactive sites allows chemists to build upon the isoquinoline scaffold and create intricate heterocyclic structures.

Scaffolds for the Design of Chemically Active Molecules (excluding biological outcomes)

The rigid isoquinoline framework of this compound provides a robust scaffold for the design and synthesis of chemically active molecules. This structural unit can be systematically modified to fine-tune the electronic and steric properties of the resulting compounds. The ability to introduce a variety of substituents at the 3- and 7-positions allows for the creation of a library of derivatives with diverse chemical characteristics.

For example, the introduction of different aryl or alkyl groups through cross-coupling reactions at the chloro-substituted position can significantly alter the molecule's conformation and electronic distribution. These modifications are instrumental in designing molecules for specific applications in materials science and chemical research, independent of their biological effects. The inherent properties of the isoquinoline ring system, combined with the versatility of its substituents, make it an attractive scaffold for developing new molecules with desired chemical functions.

Development of Novel Functional Materials

The unique electronic and structural features of the this compound scaffold make it a promising candidate for the development of advanced functional materials. Its incorporation into larger molecular systems can impart desirable optical, electronic, and physical properties.

Incorporation into Polymer Architectures

The reactive sites on this compound allow for its integration into polymer chains, either as a monomer or as a functional pendant group. This incorporation can enhance the thermal stability, conductivity, and photophysical properties of the resulting polymers. The rigid isoquinoline unit can introduce a degree of order and planarity into the polymer backbone, which can be advantageous for applications in electronics and photonics. Research in this area explores how the inclusion of this heterocyclic motif influences the macroscopic properties of polymeric materials.

Design of Advanced Optoelectronic and Photophysical Materials

The extended π-system of the isoquinoline ring, coupled with the electron-withdrawing nature of the cyano group, gives this compound interesting photophysical properties. These characteristics make it a valuable component in the design of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

By chemically modifying the core structure, researchers can tune the absorption and emission spectra of the resulting molecules. For instance, strategic substitution can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby controlling the color of emitted light or the efficiency of charge separation. The development of novel materials based on this scaffold is an active area of research aimed at creating more efficient and stable optoelectronic devices.

Agricultural Chemical Research (synthetic applications)

In the field of agricultural chemistry, the synthesis of novel and effective compounds is of paramount importance. The this compound core serves as a versatile scaffold for the creation of new molecules with potential applications in this sector. The synthetic adaptability of this compound allows for the generation of a diverse library of derivatives that can be evaluated for their utility in an agricultural context.

The focus of research in this area is on the synthetic routes to new chemical entities derived from the this compound starting material. The exploration of different reaction pathways and the introduction of various functional groups are key aspects of this synthetic research. While the ultimate goal may be the discovery of biologically active compounds, the initial and primary focus is on the chemical synthesis and characterization of these novel molecules.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. bhu.ac.in Through the analysis of chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, the precise position of substituents on the isoquinoline (B145761) core can be determined and distinguished from other potential isomers.

For 3-Chloroisoquinoline-7-carbonitrile, the ¹H NMR spectrum is expected to show signals for the six protons on the aromatic rings. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the chlorine atom, and the nitrile group, which generally cause downfield shifts (to a higher ppm value) for nearby protons. oregonstate.edu The protons H-1, H-4, H-5, H-6, and H-8 would each produce a distinct signal. The coupling between adjacent protons (ortho-coupling) would result in doublets, while more complex splitting patterns could arise from smaller meta-couplings.

The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton, with ten distinct signals anticipated for the ten carbon atoms in this compound (nine in the isoquinoline ring system and one in the nitrile group). bhu.ac.inhw.ac.uk The positions of these signals are highly dependent on the local electronic environment. libretexts.org Carbons directly attached to electronegative substituents, such as C-3 (bonded to chlorine) and C-7 (bonded to the cyano group), are expected to be significantly deshielded and appear at a downfield chemical shift. libretexts.org The carbon of the nitrile functional group typically resonates in the 110-125 ppm range.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Position Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-1 8.8 - 9.2 Singlet (s) N/A
H-4 7.8 - 8.2 Singlet (s) N/A
H-5 8.0 - 8.4 Doublet (d) 8.0 - 9.0
H-6 7.6 - 7.9 Doublet (d) 8.0 - 9.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Position Predicted Chemical Shift (δ, ppm)
C-1 150 - 155
C-3 148 - 153
C-4 120 - 125
C-4a 135 - 140
C-5 128 - 132
C-6 126 - 130
C-7 110 - 115
C-8 130 - 134
C-8a 127 - 131

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. researchgate.net For this compound (C₁₀H₅ClN₂), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of chlorine, which has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks, M⁺ and (M+2)⁺, with a relative intensity ratio of approximately 3:1, serving as a clear indicator of a single chlorine atom in the molecule.

Under techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. nih.govuab.edu The fragmentation pathways of isoquinoline alkaloids and their derivatives often involve the loss of substituents or the cleavage of the heterocyclic ring. researchgate.netnih.govnih.gov For this compound, plausible fragmentation pathways include the initial loss of a chlorine radical (Cl•), a hydrogen cyanide molecule (HCN) from the ring and nitrile group, or the cyano radical (CN•).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value (for ³⁵Cl) Proposed Fragment Formula of Lost Neutral
188.02 [M]⁺ (Molecular Ion) N/A
153.04 [M - Cl]⁺ Cl•
161.02 [M - HCN]⁺ HCN

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. arxiv.org The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.

The most diagnostic peak would be from the stretching vibration of the nitrile (C≡N) group, which is expected to appear as a sharp, strong absorption in the 2200-2300 cm⁻¹ region. rsc.orgoup.com The presence of the aromatic isoquinoline ring system would be confirmed by several absorptions: C-H stretching vibrations just above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1400-1650 cm⁻¹ region. acs.org The C-Cl bond would also produce a stretching vibration, typically found in the fingerprint region between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3150 Medium to Weak
Nitrile C≡N Stretch 2210 - 2240 Strong, Sharp
Aromatic C=C / C=N Ring Stretch 1400 - 1650 Medium to Strong
Aromatic C-H Out-of-plane Bend 750 - 900 Strong

X-ray Crystallography for Solid-State Structure Determination

While NMR, MS, and IR spectroscopy provide crucial information about connectivity and functional groups, single-crystal X-ray crystallography offers the definitive, unambiguous determination of the three-dimensional molecular structure in the solid state. mdpi.com This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the isoquinoline ring system.

If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would reveal the exact spatial arrangement of all atoms. mdpi.com It would confirm the substitution pattern and provide detailed geometric parameters. Furthermore, this analysis would elucidate the packing of molecules within the crystal lattice, revealing any significant intermolecular interactions, such as π-π stacking between the planar aromatic rings of adjacent molecules, which can influence the physical properties of the material. mdpi.com

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic distribution and reactivity of a molecule. These methods, rooted in the principles of quantum mechanics, can model molecular orbitals, electron density, and the energetic landscapes of chemical reactions.

Frontier Molecular Orbital (FMO) Theory and Electron Density Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.comnumberanalytics.com The energies and spatial distributions of these orbitals in 3-chloroisoquinoline-7-carbonitrile are critical in predicting its electrophilic and nucleophilic behavior.

The isoquinoline (B145761) core itself possesses a distinct electronic character, with the nitrogen atom influencing the electron density distribution across the bicyclic system. The presence of a chlorine atom at the 3-position and a nitrile group at the 7-position, both being electron-withdrawing groups, significantly modulates this electronic landscape. The chlorine atom exerts a strong inductive electron-withdrawing effect, while the nitrile group withdraws electrons through both inductive and resonance effects.

These substitutions are expected to lower the energy of both the HOMO and LUMO of the isoquinoline scaffold. A lower HOMO energy suggests reduced nucleophilicity, while a lower LUMO energy indicates enhanced electrophilicity, making the molecule more susceptible to nucleophilic attack. Electron density analysis would likely reveal regions of significant positive electrostatic potential, particularly around the carbon atoms of the pyridine (B92270) ring and the carbon of the nitrile group, highlighting these as potential sites for nucleophilic reactions.

ParameterPredicted Influence on this compound
HOMO EnergyLowered, indicating reduced nucleophilicity
LUMO EnergyLowered, indicating increased electrophilicity
Electron DensityDepleted on the pyridine ring and near the nitrile group

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. taylorandfrancis.com This allows for the elucidation of reaction mechanisms by identifying transition states, intermediates, and the associated activation energies. For this compound, computational studies can predict the most favorable pathways for various transformations.

For instance, in nucleophilic aromatic substitution reactions, calculations can determine whether a reaction is likely to proceed via an SNAr mechanism, involving a Meisenheimer complex, or through other pathways. The activation barriers for substitution at different positions on the isoquinoline ring can be calculated to predict regioselectivity. Such studies have been applied to understand the reactivity of related chloroquinoline and chloroisoquinoline derivatives. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govresearchgate.net

Predictive Modeling of Chemical Reactivity and Synthetic Outcomes

While specific QSAR models for this compound are not readily found in the literature, the principles can be applied to predict its reactivity. By developing models based on a dataset of related isoquinoline derivatives, it would be possible to predict properties such as reaction rates or equilibrium constants for reactions involving the nitrile or chloro substituents. These models typically use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to correlate with the observed reactivity. Such predictive models are valuable for optimizing reaction conditions and guiding the design of synthetic routes.

Application of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a powerful 3D-QSAR technique that can provide detailed insights into the structure-activity relationships of a series of molecules. nih.govnih.govnih.gov CoMFA models are generated by aligning a set of molecules and calculating their steric and electrostatic interaction fields with a probe atom. The resulting field values are then correlated with the biological activity using partial least squares (PLS) analysis.

For a series of this compound analogs with varying substituents, a CoMFA study could generate contour maps highlighting regions where steric bulk or specific electrostatic properties are favorable or detrimental to a desired activity. For example, studies on related quinoline (B57606) derivatives have successfully used CoMFA to identify key structural features for antitubercular activity. nih.gov These contour maps serve as a guide for designing new derivatives with enhanced potency.

Molecular Modeling and Docking Simulations for Understanding Chemical Interactions

Molecular modeling and docking are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or a nucleic acid. researchgate.netnih.govnih.gov These methods are central to rational drug design.

In the context of this compound, molecular docking simulations could be employed to explore its potential as an inhibitor of various enzymes. The process involves generating a 3D model of the compound and "docking" it into the active site of a target protein whose structure has been experimentally determined or computationally modeled. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.

These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding affinity. For instance, the nitrogen atom of the isoquinoline ring or the nitrile group could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic and pi-stacking interactions with amino acid residues in the active site. Such insights are crucial for the structure-based design of more potent and selective inhibitors.

Computational TechniqueApplication to this compoundInsights Gained
Quantum Chemical Calculations FMO theory and electron density analysisReactivity prediction, identification of electrophilic/nucleophilic sites
QSAR/3D-QSAR Predictive modeling of reactivity and biological activityStructure-activity relationships, guidance for analog design
Molecular Docking Simulation of binding to biological targetsPrediction of binding modes, identification of key interactions for drug design

Future Research Directions and Synthetic Challenges

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly integral to modern synthetic planning. Atom economy, a concept that measures the efficiency of a chemical process in terms of the atoms from the reactants that are incorporated into the final product, is a key metric. primescholars.comjocpr.com Traditional syntheses often involve stoichiometric reagents and produce significant waste, leading to poor atom economy. primescholars.com

Future research will focus on developing synthetic routes that maximize atom economy. This includes the exploration of catalytic methods, which are preferable to stoichiometric reactions, and the use of renewable feedstocks. researchgate.netcsus.edu Addition reactions, which incorporate all atoms of the reactants into the product, are prime examples of 100% atom economy and represent a desirable goal in the synthesis of 3-chloroisoquinoline-7-carbonitrile and its derivatives. jocpr.com The ideal synthesis would minimize or eliminate the use of hazardous substances and be conducted at ambient temperature and pressure. researchgate.net

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction TypeGeneral Atom EconomyByproducts
AdditionHigh (often 100%)None
SubstitutionModerateLeaving group salts
EliminationLowSmall molecules (e.g., H2O)
RearrangementHigh (often 100%)None

This table provides a generalized view of atom economy for common reaction types.

Exploration of Novel Reactivity Patterns and Transformation Pathways

Discovering new ways to chemically transform this compound is crucial for expanding its utility. Research in this area will likely focus on uncovering novel reactivity at both the chloro and cyano groups, as well as on the isoquinoline (B145761) core itself. This could involve the use of new catalysts to enable previously inaccessible transformations or the application of unconventional reaction conditions.

The development of one-pot, multi-component reactions (MCRs) involving isoquinoline derivatives is a promising avenue. rsc.org MCRs offer a streamlined approach to complex molecule synthesis by combining multiple reactants in a single step, often with high efficiency and reduced waste. rsc.org Exploring the participation of this compound in such reactions could lead to the rapid generation of diverse compound libraries for biological screening.

Expanding the Scope of Functionalization and Derivatization

The ability to selectively functionalize the this compound core is key to tailoring its properties for specific applications. Future efforts will aim to develop a broader range of derivatization strategies. This includes the introduction of diverse functional groups at various positions on the isoquinoline ring system.

For instance, the displacement of the 3-chloro substituent with various nucleophiles is a common strategy. Research could expand the library of accessible derivatives by employing novel nucleophiles and reaction conditions. Furthermore, methods for the selective functionalization of the C-H bonds of the isoquinoline ring would be highly valuable, offering a direct route to new derivatives without the need for pre-functionalized starting materials. The design and synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives have shown promise as dual PI3K/mTOR inhibitors, highlighting the potential of derivatization in drug discovery. nih.gov

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages over traditional batch processing. researchgate.netillinois.edu These benefits include enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up. researchgate.netunimi.it The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and safer production processes. uc.pt Flow systems are particularly well-suited for handling hazardous reagents and intermediates, which can be generated and consumed in situ, minimizing operator exposure. uc.ptnih.gov

Automated synthesis platforms, which can perform multiple reactions in parallel with minimal human intervention, are revolutionizing chemical research. synplechem.comdntb.gov.ua Integrating the synthesis of this compound derivatives with automated systems would enable the rapid generation of large compound libraries for high-throughput screening in drug discovery and materials science. synplechem.com

Table 2: Advantages of Flow Chemistry vs. Batch Chemistry

FeatureFlow ChemistryBatch Chemistry
SafetyEnhanced, especially with hazardous materialsCan be challenging to manage
ScalabilityGenerally straightforward (scaling-out)Often requires re-optimization
Heat & Mass TransferExcellentCan be limited by vessel size
ReproducibilityHighCan be variable
FootprintSmaller for a given outputLarger

This table summarizes the key differences between flow and batch chemical processing.

Advanced Computational Modeling for Rational Chemical Design

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity and properties. The rational design of novel this compound derivatives can be significantly accelerated through the use of advanced computational modeling. researchgate.net

Future research will likely employ techniques such as Density Functional Theory (DFT) to predict reaction outcomes, elucidate reaction mechanisms, and design molecules with specific electronic and steric properties. Molecular docking studies can be used to predict the binding of derivatives to biological targets, guiding the design of new therapeutic agents. researchgate.net This in silico approach can help prioritize synthetic targets, reducing the time and resources required for experimental work.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroisoquinoline-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Chloroisoquinoline-7-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.